molecular formula C17H27BrO B8537945 Benzene, [[(10-bromodecyl)oxy]methyl]- CAS No. 88088-72-6

Benzene, [[(10-bromodecyl)oxy]methyl]-

Cat. No.: B8537945
CAS No.: 88088-72-6
M. Wt: 327.3 g/mol
InChI Key: AUWKIZKSEUPQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene, [[(10-bromodecyl)oxy]methyl]- is an organic compound with the molecular formula C17H27BrO. It is characterized by a benzene ring substituted with a 10-bromodecyl group attached via an oxygen-methyl linkage. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [[(10-bromodecyl)oxy]methyl]- typically involves the reaction of 10-bromodecanol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 10-bromodecanol is replaced by the benzyl group, forming the desired product .

Industrial Production Methods

Industrial production of Benzene, [[(10-bromodecyl)oxy]methyl]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Benzene, [[(10-bromodecyl)oxy]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzene, [[(10-bromodecyl)oxy]methyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, [[(10-bromodecyl)oxy]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The oxygen-methyl linkage provides flexibility, allowing the compound to adopt various conformations and interact with different biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, [[(10-bromodecyl)oxy]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxygen-methyl linkage differentiates it from other bromodecyl-substituted benzenes, making it a valuable compound for targeted research and industrial applications .

Properties

CAS No.

88088-72-6

Molecular Formula

C17H27BrO

Molecular Weight

327.3 g/mol

IUPAC Name

10-bromodecoxymethylbenzene

InChI

InChI=1S/C17H27BrO/c18-14-10-5-3-1-2-4-6-11-15-19-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16H2

InChI Key

AUWKIZKSEUPQRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCCCCCCCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10-Benzyloxydecanyl bromide was prepared by reacting 100 g of 1,10-dibromodecane with an equimolar amount of sodium benzyloxide in tetrahydrofuran under reflux conditions, filtering the precipitated material, concentrating the filtrate and distilling the concentrated filtrate under reduced pressure. Yield 46 g. B.P. 185° to 189° C./3 mmHg.
Quantity
100 g
Type
reactant
Reaction Step One
Name
sodium benzyloxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

10-Bromodecan-1-ol (4.6 g) was dissolved in 20 ml of dried THF, and sodium hydride (933.6 mg) was added to this solution. The reaction mixture was stirred at room temperature for 30 minutes, then benzyl bromide (2.78 ml) was added using a syringe, and the reaction mixture was refluxed for 24 hours while stirring. Saturated ammonium chloride solution was added to the reaction mixture, which was then extracted with diethyl ether. The organic layer was washed with saline solution, dried over magnesium sulfate, and filtered, and the solvent was distilled off under reduced pressure. Purification of the residue by silica gel flash chromatography (hexane:dichloromethane=8:2) gave 1-((10-bromodecanoxy)methyl)benzene as a colorless oil at an 88% yield.
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
933.6 mg
Type
reactant
Reaction Step Two
Quantity
2.78 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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